Cas no 1803830-48-9 (2-Hydroxy-4-methylpyridine-6-acetonitrile)

2-Hydroxy-4-methylpyridine-6-acetonitrile 化学的及び物理的性質
名前と識別子
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- 2-Hydroxy-4-methylpyridine-6-acetonitrile
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- インチ: 1S/C8H8N2O/c1-6-4-7(2-3-9)10-8(11)5-6/h4-5H,2H2,1H3,(H,10,11)
- InChIKey: SMAFGRHBVZVBCW-UHFFFAOYSA-N
- ほほえんだ: O=C1C=C(C)C=C(CC#N)N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 291
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 52.9
2-Hydroxy-4-methylpyridine-6-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029004928-500mg |
2-Hydroxy-4-methylpyridine-6-acetonitrile |
1803830-48-9 | 95% | 500mg |
$1,651.30 | 2022-04-02 | |
Alichem | A029004928-1g |
2-Hydroxy-4-methylpyridine-6-acetonitrile |
1803830-48-9 | 95% | 1g |
$2,808.15 | 2022-04-02 | |
Alichem | A029004928-250mg |
2-Hydroxy-4-methylpyridine-6-acetonitrile |
1803830-48-9 | 95% | 250mg |
$1,038.80 | 2022-04-02 |
2-Hydroxy-4-methylpyridine-6-acetonitrile 関連文献
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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4. Book reviews
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5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
2-Hydroxy-4-methylpyridine-6-acetonitrileに関する追加情報
Introduction to 2-Hydroxy-4-methylpyridine-6-acetonitrile (CAS No. 1803830-48-9)
2-Hydroxy-4-methylpyridine-6-acetonitrile (CAS No. 1803830-48-9) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinct chemical structure, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of 2-Hydroxy-4-methylpyridine-6-acetonitrile.
Chemical Structure and Properties
2-Hydroxy-4-methylpyridine-6-acetonitrile is a pyridine derivative with a hydroxyl group at the 2-position, a methyl group at the 4-position, and an acetonitrile group at the 6-position. The molecular formula of this compound is C9H9N2O, and its molecular weight is approximately 159.18 g/mol. The presence of these functional groups imparts unique chemical and physical properties to the molecule, making it an interesting subject for both academic and industrial research.
The hydroxyl group in 2-Hydroxy-4-methylpyridine-6-acetonitrile can participate in hydrogen bonding, which can influence its solubility and reactivity. The acetonitrile group, on the other hand, provides electron-withdrawing effects that can modulate the electronic properties of the molecule. These features contribute to the compound's stability and reactivity in various chemical reactions.
Synthesis Methods
The synthesis of 2-Hydroxy-4-methylpyridine-6-acetonitrile has been explored through several synthetic routes, each offering different advantages in terms of yield, purity, and scalability. One common method involves the reaction of 4-methylpyridine with cyanogen bromide in the presence of a base such as potassium hydroxide. This reaction forms an intermediate that can be further modified to introduce the hydroxyl group at the 2-position.
An alternative approach involves the use of transition metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed coupling reactions have been successfully employed to synthesize 2-Hydroxy-4-methylpyridine-6-acetonitrile. This method offers high regioselectivity and functional group tolerance, making it suitable for large-scale production.
Biological Activities
2-Hydroxy-4-methylpyridine-6-acetonitrile has been investigated for its potential biological activities, with promising results in several areas. One notable application is its use as an inhibitor of specific enzymes involved in various disease pathways. For instance, recent studies have shown that this compound can effectively inhibit certain kinases, which are key targets in cancer therapy.
In addition to its enzymatic inhibition properties, 2-Hydroxy-4-methylpyridine-6-acetonitrile has also demonstrated antioxidant activity. The presence of the hydroxyl group contributes to its ability to scavenge free radicals and protect cells from oxidative stress. This property makes it a potential candidate for treating conditions associated with oxidative damage, such as neurodegenerative diseases.
Potential Applications
The diverse biological activities of 2-Hydroxy-4-methylpyridine-6-acetonitrile suggest a wide range of potential applications in medicine and biotechnology. In cancer research, this compound's ability to inhibit kinases could lead to the development of novel anticancer drugs with improved efficacy and reduced side effects.
In neurology, the antioxidant properties of 2-Hydroxy-4-methylpyridine-6-acetonitrile make it a promising candidate for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Preclinical studies have shown that this compound can protect neurons from oxidative stress-induced damage and improve cognitive function.
Beyond its therapeutic applications, 2-Hydroxy-4-methylpyridine-6-acetonitrile may also find use in other areas such as agrochemicals and materials science. Its unique chemical structure could be leveraged to develop new pesticides or functional materials with enhanced performance characteristics.
Conclusion
2-Hydroxy-4-methylpyridine-6-acetonitrile (CAS No. 1803830-48-9) is a multifaceted compound with significant potential in various fields of research and application. Its distinctive chemical structure endows it with unique properties that make it suitable for a wide range of biological activities. As ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play an increasingly important role in advancing medical treatments and biotechnological innovations.
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